Aminooxy-PEG3-Propargyl
CAS No.: 1807537-27-4
Cat. No.: VC0518536
Molecular Formula: C9H17NO4
Molecular Weight: 203.24
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1807537-27-4 |
---|---|
Molecular Formula | C9H17NO4 |
Molecular Weight | 203.24 |
IUPAC Name | O-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]hydroxylamine |
Standard InChI | InChI=1S/C9H17NO4/c1-2-3-11-4-5-12-6-7-13-8-9-14-10/h1H,3-10H2 |
Standard InChI Key | DOPGANXFFLCJLK-UHFFFAOYSA-N |
SMILES | C#CCOCCOCCOCCON |
Appearance | Solid powder |
Introduction
Chemical Identity and Structure
Aminooxy-PEG3-Propargyl (CAS: 1807537-27-4) is a bifunctional PEG derivative with the molecular formula C9H17NO4 and a molecular weight of 203.24 . Its IUPAC name is O-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]hydroxylamine. The compound features two key functional groups: an aminooxy group and a propargyl (alkyne) group connected by a triethylene glycol (PEG3) linker .
Structural Characteristics
The compound's structure incorporates:
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A terminal aminooxy group (-ONH2) that can form stable oxime linkages with aldehydes and ketones
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A terminal propargyl group (alkyne) that enables participation in click chemistry reactions
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A PEG3 linker that provides solubility, flexibility, and biocompatibility
This dual functionality makes the compound particularly valuable for bioconjugation strategies and the development of complex molecular architectures where controlled, orthogonal reactions are required.
Physical and Chemical Properties
The physical and chemical properties of Aminooxy-PEG3-Propargyl are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C9H17NO4 |
Molecular Weight | 203.24 |
Physical State | Liquid |
Color | Colorless to light yellow |
Boiling Point | 309.6±32.0 °C (Predicted) |
Density | 1.069±0.06 g/cm³ (Predicted) |
pKa | 4.21±0.70 (Predicted) |
Solubility | Soluble in organic solvents |
The compound exhibits characteristic reactivity patterns associated with both its functional groups. The aminooxy group readily reacts with carbonyl compounds to form oxime bonds, while the propargyl group participates in copper-catalyzed azide-alkyne cycloaddition reactions .
Synthesis and Production
Supplier | Product Number | Packaging | Price (USD) |
---|---|---|---|
TRC | A578845 | 5mg | $65 |
TRC | A578845 | 10mg | $90 |
Apolloscientific | BIPG1086 | 100mg | $546 |
The relatively high cost reflects the specialized nature of the compound and the complexity of its synthesis .
Reactivity and Chemical Properties
The dual functionality of Aminooxy-PEG3-Propargyl enables it to participate in multiple reaction types, making it valuable for diverse applications.
Aminooxy Group Reactivity
The aminooxy group (-ONH2) exhibits nucleophilic properties and reacts with aldehydes and ketones to form stable oxime linkages. This reaction proceeds under mild conditions and is chemoselective, making it useful for bioconjugation applications where selectivity is crucial .
Key aspects of aminooxy reactivity include:
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Formation of stable oxime bonds that resist hydrolysis under physiological conditions
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Chemoselective reaction with carbonyl groups in the presence of other functional groups
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Potential for creating reversible linkages under specific conditions
Propargyl Group Reactivity
The terminal alkyne (propargyl) group participates in copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as "click chemistry." This reaction forms stable 1,2,3-triazole linkages with azide-containing molecules .
Important features of this reactivity include:
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High selectivity and efficiency under mild conditions
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Compatibility with aqueous environments and biological systems
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Formation of stable triazole linkages that resist degradation
Stability Considerations
It is important to note that Aminooxy-PEG3-Propargyl has stability limitations that affect its handling and storage:
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Aminooxy compounds are generally reactive and sensitive
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The compound cannot be stored for long periods
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Immediate use (within one week) is highly recommended
Applications in Bioconjugation and Research
Aminooxy-PEG3-Propargyl has found significant applications in various fields due to its dual functionality and biocompatible PEG linker.
PROTAC Development
One of the most significant applications of Aminooxy-PEG3-Propargyl is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules designed to selectively degrade target proteins by recruiting E3 ubiquitin ligases.
The compound's role in PROTAC synthesis involves:
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Connecting protein-targeting ligands with E3 ligase recruiting moieties
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Providing appropriate spacing and flexibility between functional components
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Enabling precise control over the orientation and presentation of the connected entities
Bioconjugation Strategies
The dual functionality of Aminooxy-PEG3-Propargyl makes it valuable for bioconjugation applications, including:
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Attachment of drugs to targeting moieties for improved delivery
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Labeling of proteins and antibodies with detection agents
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Creation of complex bioconjugates through orthogonal chemistry
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Development of stimuli-responsive linkages for controlled release applications
Click Chemistry Applications
The propargyl group enables participation in click chemistry reactions, which are widely used in:
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Drug discovery and development
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Material science
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Chemical biology
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Bioorthogonal labeling of biomolecules in complex environments
Probe Development
Research has explored the use of Aminooxy-PEG3-Propargyl in developing clickable probes for detecting post-translational modifications, particularly ADP-ribosylation. These probes leverage the compound's dual reactive groups to create detection systems that can selectively identify and report on specific biochemical processes.
Related Compounds and Structural Variants
Several structural variants of Aminooxy-PEG3-Propargyl exist, each with specific features tailored to particular applications.
PEG Length Variations
PEG linkers of different lengths (PEG2, PEG4, etc.) provide variations in:
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Solubility and biocompatibility
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Spatial separation between reactive groups
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Flexibility and conformational dynamics
Branched Variants
Branched variants such as N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) offer additional functionality:
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Multiple propargyl groups (two terminal propargyl groups)
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Single aminooxy group
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Branched PEG structure that enables multivalent interactions
Protected Variants
Protected versions of the compound, such as t-Boc-aminooxy-PEG-Propargyl, feature:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume